Sulopenem is under investigation in clinical trial NCT03357614 (Sulopenem Followed by Sulopenem-etzadroxil/Probenecid vs Ertapenem Followed by Cipro for Complicated UTI in Adults). Sulopenem is a parenteral thiopenem with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria. Sulopenem is not active against Pseudomonas aeruginosa. In addition, this agent is fairly stable against hydrolysis by various beta-lactamases.
Synthesis Analysis
Sulopenem can be synthesized via a convergent approach. [] The key step involves cyclization of an oxalimide intermediate to form the thiopenem core. [] This allows for the late introduction of the chiral sulfoxide side chain, a crucial component that is both expensive and labile. [] A previous method involved a multistep linear sequence where the chiral sulfoxide side chain was introduced early in the process. [] Another synthetic route utilizes (L)-aspartic acid to generate both (3S)- and (3R)-thiolanylthio side chains of the final product. [] This pathway provides enantiopure thioacetate intermediates in high yield. [] To accommodate the labile sulfoxide group in the side chain, standard penem synthesis methods have been modified to enable the conversion of these intermediates to Sulopenem. []
Molecular Structure Analysis
The molecular structure of Sulopenem features a thiopenem core, which is a hybrid of penicillin and cephalosporin structures. [] The core consists of a β-lactam ring fused to a five-membered ring containing a sulfur atom. [] Attached to this core is a distinctive (1R)-hydroxyethyl substituent at the 6-position and a (cis-1-oxo-3-thiolanyl)thio side chain at the 2-position. []
Mechanism of Action
Sulopenem, like other β-lactam antibiotics, exerts its antibacterial action by inhibiting bacterial cell wall synthesis. [, , ] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. [, , ] Sulopenem demonstrates stronger affinities for all PBP fractions compared to imipenem, even against Pseudomonas aeruginosa. [] Its affinity for PBPs 1 and 3 of Staphylococcus aureus and PBP 2 of Escherichia coli are significantly stronger than those of imipenem. [] The binding of Sulopenem to PBPs disrupts peptidoglycan cross-linking, leading to cell wall instability and ultimately bacterial cell death. [, , ]
Physical and Chemical Properties Analysis
Sulopenem exists as a prodrug, Sulopenem etzadroxil, in its oral formulation. [, , ] This prodrug is rapidly hydrolyzed in the body to release the active Sulopenem. [] Probenecid, an organic anion transport inhibitor, is often co-administered with oral Sulopenem to delay renal excretion and enhance its pharmacokinetic profile. [, , , ] This co-administration results in increased area under the curve (AUC) and prolonged time above minimum inhibitory concentration (T > MIC), crucial parameters for efficacy. [, , ]
Applications
Urinary Tract Infections (UTIs): Sulopenem exhibits potent in vitro activity against common uropathogens, including multi-drug resistant strains. [, , , ] Clinical trials demonstrate efficacy against uncomplicated UTIs caused by fluoroquinolone-resistant pathogens. [, ] In a mouse model of UTI, Sulopenem minimized resistance amplification, supporting its potential as an effective treatment option. []
Intra-abdominal Infections: Sulopenem displayed excellent in vitro activity against Enterobacteriaceae isolates from intra-abdominal infections. [, ] Its activity against anaerobes, often implicated in these infections, is also notable. [, , ]
Mycobacterium abscessus Infections: Combination therapy of Sulopenem with Cefuroxime, with or without β-lactamase inhibitors, demonstrates synergistic bactericidal activity against Mycobacterium abscessus. [, ] This combination is effective at clinically achievable concentrations and holds promise for oral treatment of this challenging infection. [, ]
Future Directions
Clinical Trials: Further clinical trials are needed to confirm the efficacy and safety of Sulopenem for various infections, including complicated UTIs, intra-abdominal infections, and Mycobacterium abscessus lung disease. [, , , ]
Resistance Monitoring: Continuous surveillance of emerging resistance to Sulopenem is crucial to ensure its long-term efficacy. [, ]
Combination Therapy: Exploring synergistic combinations of Sulopenem with other antibiotics or β-lactamase inhibitors could further enhance its effectiveness and combat multi-drug resistant strains. [, , , ]
Biodefense Applications: Evaluating Sulopenem as a potential medical countermeasure against bio-threat pathogens like Bacillus anthracis is an area of interest due to its broad spectrum and oral bioavailability. [, ]
Related Compounds
Cefuroxime
Compound Description: Cefuroxime is a second-generation cephalosporin antibiotic available in both oral and intravenous formulations. It exhibits activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [, ].
Relevance: Cefuroxime demonstrates synergistic effects in combination with Sulopenem against Mycobacterium abscessus [, ]. This synergistic activity is attributed to their combined interaction with L,D-transpeptidases (LDTs), particularly LdtMab2, involved in cell wall synthesis []. Cefuroxime also enhances Sulopenem's bactericidal activity against Mycobacterium tuberculosis, highlighting the potential of this combination for tuberculosis treatment [].
Durlobactam
Compound Description: Durlobactam is a non-β-lactam β-lactamase inhibitor (BLI) that protects β-lactam antibiotics from degradation by certain β-lactamases. It exhibits broad-spectrum activity against various β-lactamases, including class A, C, and some class D enzymes [].
Relevance: Durlobactam further enhances the synergistic antibacterial effect observed with the combination of Sulopenem and Cefuroxime against Mycobacterium abscessus []. The addition of Durlobactam results in a greater reduction of colony-forming units (CFUs) compared to the dual-drug combination alone, suggesting a potential for improved treatment outcomes [].
Avibactam
Compound Description: Avibactam, similar to Durlobactam, is a non-β-lactam β-lactamase inhibitor. It protects partner β-lactam antibiotics from degradation by a wide range of β-lactamases, including class A, C, and some class D enzymes [, ].
Relevance: Similar to Durlobactam, Avibactam enhances the antibacterial effect of Sulopenem when combined with Cefuroxime against Mycobacterium abscessus []. It also demonstrates synergy with Sulopenem and Tebipenem against Escherichia coli producing extended-spectrum β-lactamases or AmpC enzymes [].
Tebipenem
Compound Description: Tebipenem is an oral carbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria [, ]. It inhibits bacterial cell wall synthesis by binding to PBPs [].
Relevance: Tebipenem exhibits a similar activity profile to Sulopenem against Escherichia coli producing extended-spectrum β-lactamases or AmpC enzymes, particularly when combined with Taniborbactam []. It also demonstrates synergistic bactericidal activity with Cefuroxime against Mycobacterium abscessus, suggesting a potential therapeutic strategy similar to that of Sulopenem [].
Taniborbactam
Compound Description: Taniborbactam is a novel, potent, and broad-spectrum non-β-lactam β-lactamase inhibitor that protects β-lactam antibiotics from enzymatic degradation [].
Relevance: When combined with Taniborbactam, both Tebipenem and Sulopenem exhibit low minimum inhibitory concentration (MIC) values against various strains of Escherichia coli, including those producing metallo-β-lactamases []. This highlights the potential of Taniborbactam to broaden the activity of these antibiotics against resistant strains.
Amoxicillin
Compound Description: Amoxicillin is a widely used β-lactam antibiotic belonging to the penicillin group. It demonstrates activity against a broad range of Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis [, ].
Relevance: While Amoxicillin alone shows limited activity against Mycobacterium abscessus, it demonstrates strong bactericidal synergy when combined with Sulopenem, Tebipenem, or Cefuroxime in the presence of Avibactam []. This synergistic effect underscores the potential of combining Amoxicillin with these antibiotics for treating Mycobacterium abscessus infections.
Imipenem
Compound Description: Imipenem is a broad-spectrum carbapenem antibiotic used to treat a wide variety of bacterial infections [, , , , ].
Meropenem
Compound Description: Meropenem is another broad-spectrum carbapenem antibiotic used for various bacterial infections [, , ].
Relevance: Sulopenem demonstrates similar in vitro activity to Meropenem against Escherichia coli []. In murine systemic infection models, Sulopenem shows superior efficacy compared to Meropenem against Staphylococcus aureus and Streptococcus pneumoniae [].
Ertapenem
Compound Description: Ertapenem, like Meropenem and Imipenem, belongs to the carbapenem class of antibiotics and is utilized for treating a range of bacterial infections [, , ].
Ciprofloxacin
Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria [, , , , , ].
Probenecid
Compound Description: Probenecid is an organic anion transport inhibitor that blocks the renal excretion of certain drugs, including β-lactam antibiotics [, , ].
Relevance: Probenecid is co-formulated with the oral prodrug of Sulopenem, Sulopenem Etzadroxil, to enhance its pharmacokinetic properties [, , ]. Co-administration of Probenecid increases the area under the curve (AUC) of Sulopenem, extends its half-life, and prolongs the time above the minimum inhibitory concentration (MIC), leading to improved efficacy [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vardenafil is a potent inhibitor of phosphodiesterase 5 (PDE5; IC50s = 0.2-1.2 nM) and PDE6 (IC50 = 2 nM). It is selective for PDE5 and PDE6 over PDE1 and PDE11 (IC50s = 230 and 130 nM, respectively). Vardenafil (4 mg/kg per day for three weeks) improves erectile function in a rat model of acute arteriogenic erectile dysfunction by increasing intracavernous pressure and mean arterial pressure, and this effect persists for at least two weeks following the end of treatment. Chronic vardenafil administration at a dose of 2 mg/kg for five weeks in subordinate mice reduces the latency to mount and increases the frequency of mounting behavior. Formulations containing vardenafil have been used in the treatment of erectile dysfunction. Vardenafil, also known as BAY 38-9456, is a PDE5 inhibitor used for treating erectile dysfunction. Vardenafil (VAR) is synthetic, highly selective, and potent inhibitor of phosphodiesterase-5 which competitively inhibits cyclic guanosine monophosphate (cGMP) hydrolysis and thus increases cGMP levels. It is clinically approved for treatment of erectile dysfunction in men, including diabetic and postprostatectomy patients.
Varespladib is a member of the class of indoles that is 1H-indole substituted by benzyl, ethyl, oxamoyl, and carboxymethoxy groups at positions 1, 2, 3, and 4, respectively. It is an oral secretory phospholipase A2 inhibitor and exhibits anti-inflammatory effects. It has a role as an EC 3.1.1.4 (phospholipase A2) inhibitor, an anti-inflammatory drug and an antidote. It is a member of indoles, a member of benzenes, an aromatic ether, a dicarboxylic acid monoamide, a monocarboxylic acid and a primary carboxamide. It is a conjugate acid of a varespladib(1-). Varespladib has been investigated for the treatment and prevention of Sickle Cell Disease, Vaso-occlusive Crisis, and Acute Coronary Syndrome.
Varespladib methyl is a methyl ester resulting from the formal condensation of the carboxy group of varespladib with methanol. It is a potential therapy for the treatment of snakebite envenomings in which toxicity depends on the action of PLA2s. It has a role as a prodrug, an anti-inflammatory drug, an antidote and an EC 3.1.1.4 (phospholipase A2) inhibitor. It is a methyl ester, an aromatic ether, a member of benzenes, a member of indoles and a primary carboxamide. It is functionally related to a varespladib. Varespladib methyl has been investigated for the treatment of Acute Coronary Syndrome. Studies showed that Varespladib methyl treatment resulted in significant positive changes on lipoproteins and inflammation.
Varespladib Sodium is an intravenously administered inhibitor of secretory phospholipase A2 (sPLA2) with orphan drug designation. Varespladib is in trial for prevention of Acute Chest Syndrome in the treatment of sickle cell disease.